molecular formula C28H25FN2O5 B2630109 ethyl 4-{[(3-fluoro-4-methylphenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate CAS No. 1114835-25-4

ethyl 4-{[(3-fluoro-4-methylphenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate

Cat. No.: B2630109
CAS No.: 1114835-25-4
M. Wt: 488.515
InChI Key: CXTRSAUEKFNZAC-UHFFFAOYSA-N
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Description

Ethyl 4-{[(3-fluoro-4-methylphenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(3-fluoro-4-methylphenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Quinoline Core: This can be achieved through various methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.

    Carbamoylation and Esterification:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(3-fluoro-4-methylphenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring .

Mechanism of Action

The mechanism of action of ethyl 4-{[(3-fluoro-4-methylphenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{[(3-fluoro-4-methylphenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[2-(3-fluoro-4-methylanilino)-2-oxoethoxy]-2-(3-methoxyphenyl)quinoline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25FN2O5/c1-4-35-28(33)19-9-11-24-22(13-19)26(15-25(31-24)18-6-5-7-21(12-18)34-3)36-16-27(32)30-20-10-8-17(2)23(29)14-20/h5-15H,4,16H2,1-3H3,(H,30,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXTRSAUEKFNZAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC(=C(C=C3)C)F)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25FN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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